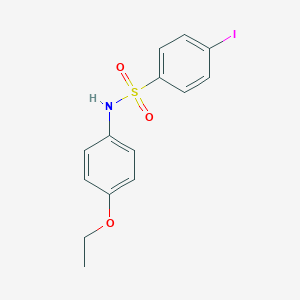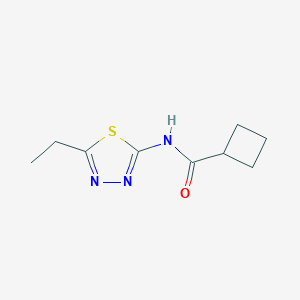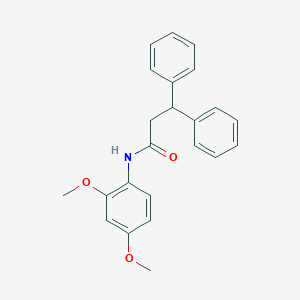
N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide, also known as D2PM, is a synthetic compound that belongs to the class of cathinones. D2PM is a psychoactive drug that has been used recreationally due to its euphoric and stimulant effects. However, D2PM has also been studied for its potential therapeutic effects and has shown promising results in scientific research.
Mechanism of Action
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the drug's euphoric and stimulant effects.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to increased energy, euphoria, and improved mood. However, N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide has also been found to have negative effects on the cardiovascular system, including increased heart rate and blood pressure. Additionally, N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide has been shown to cause liver damage in animal models.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide has been shown to have a high affinity for dopamine and serotonin transporters, which makes it an ideal compound for studying the effects of neurotransmitter reuptake inhibitors.
However, there are also limitations to using N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide in lab experiments. The drug has been shown to have negative effects on the cardiovascular system, which could complicate experiments that involve measuring heart rate and blood pressure. Additionally, N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide has been shown to have toxic effects on the liver, which could limit its use in long-term studies.
Future Directions
There are several future directions for research on N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide. One area of research could focus on the development of novel antidepressant and anxiolytic drugs based on the structure of N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide. Additionally, further studies could be conducted to investigate the exact mechanism of action of N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide and its effects on neurotransmitter systems in the brain. Finally, research could be conducted to develop safer and more effective drugs that target the dopamine and serotonin transporters.
Synthesis Methods
The synthesis of N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide involves the reaction of 2,4-dimethoxybenzaldehyde with benzylmagnesium chloride, followed by the reaction with benzophenone. The final step involves the reaction of the intermediate product with hydrochloric acid to form N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide has been studied for its potential therapeutic effects, particularly in the treatment of depression and anxiety. In a study conducted on rats, N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide was found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood and emotions. Additionally, N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide was found to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in treating mood disorders.
properties
Molecular Formula |
C23H23NO3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C23H23NO3/c1-26-19-13-14-21(22(15-19)27-2)24-23(25)16-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15,20H,16H2,1-2H3,(H,24,25) |
InChI Key |
YCNRSDLXQQZGKE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



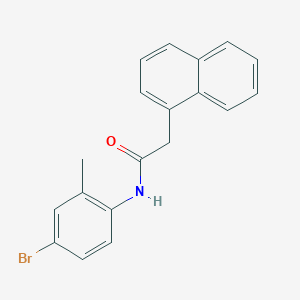
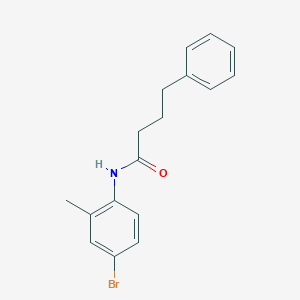

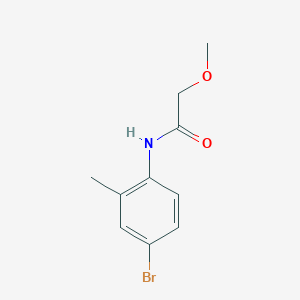

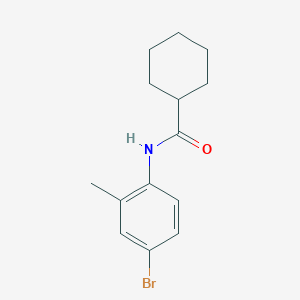
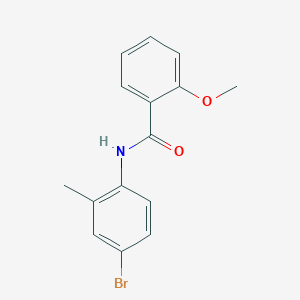

![2-[(3-Methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B291129.png)


![N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-3-methylbutanamide](/img/structure/B291132.png)
